molecular formula C13H12ClNO B3239942 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine CAS No. 142330-96-9

2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Cat. No. B3239942
CAS RN: 142330-96-9
M. Wt: 233.69 g/mol
InChI Key: TYKTXNGMUANNKR-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, also known as CMMP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a pyridine ring with a chlorine, methoxy, methyl, and phenyl substituent.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine is not fully understood, but it is believed to be related to its ability to interact with biological targets. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase II, which are involved in inflammation and DNA replication, respectively. 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-6-methoxy-3-methyl-5-phenylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In addition, it has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria and fungi. 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its potential toxicity and side effects have not been fully characterized, which could limit its use in certain applications.

Future Directions

There are several future directions for research on 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine. One area of interest is the development of new derivatives with improved activity and selectivity. Another area of interest is the development of new applications for 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, such as its use as a diagnostic tool for other diseases. In addition, further research is needed to fully understand the mechanism of action of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine and its potential toxicity and side effects. Overall, 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine is a promising compound with a wide range of potential applications in medicinal chemistry.

Scientific Research Applications

2-Chloro-6-methoxy-3-methyl-5-phenylpyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated for its potential use as a diagnostic tool for Alzheimer's disease. The compound has also been studied for its potential as a ligand for metal ions, which could lead to the development of new catalysts for organic synthesis.

properties

IUPAC Name

2-chloro-6-methoxy-3-methyl-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-8-11(10-6-4-3-5-7-10)13(16-2)15-12(9)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKTXNGMUANNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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